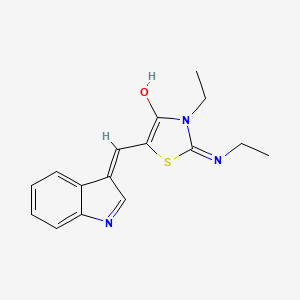
(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes an indole moiety and a thiazolidinone ring, makes it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one typically involves the condensation of an indole derivative with a thiazolidinone precursor. One common method is the reaction of 1H-indole-3-carbaldehyde with 2-phenylimino-3-(propan-2-yl)-1,3-thiazolidin-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and cancer cell lines.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its anti-inflammatory and anticancer properties make it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials and as a precursor for other biologically active compounds.
Mécanisme D'action
The mechanism of action of (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, while the thiazolidinone ring can modulate biological pathways. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(methyl)-1,3-thiazolidin-4-one
- (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(ethyl)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one has a unique combination of an indole moiety and a thiazolidinone ring, which contributes to its distinct biological activities. The presence of the propan-2-yl group also influences its chemical reactivity and biological interactions.
Propriétés
Formule moléculaire |
C21H19N3OS |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
5-[(Z)-indol-3-ylidenemethyl]-2-phenylimino-3-propan-2-yl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C21H19N3OS/c1-14(2)24-20(25)19(26-21(24)23-16-8-4-3-5-9-16)12-15-13-22-18-11-7-6-10-17(15)18/h3-14,25H,1-2H3/b15-12+,23-21? |
Clé InChI |
QIITUPHRYCMGOM-WHSBCDFNSA-N |
SMILES isomérique |
CC(C)N1C(=C(SC1=NC2=CC=CC=C2)/C=C/3\C=NC4=CC=CC=C43)O |
SMILES canonique |
CC(C)N1C(=C(SC1=NC2=CC=CC=C2)C=C3C=NC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13822938.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B13822940.png)


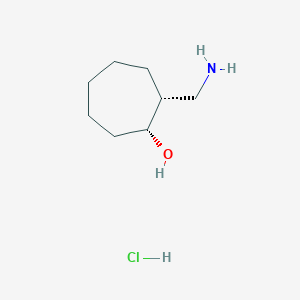
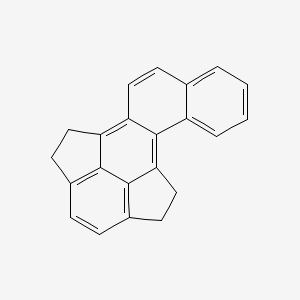
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B13822973.png)
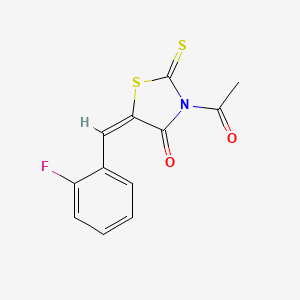
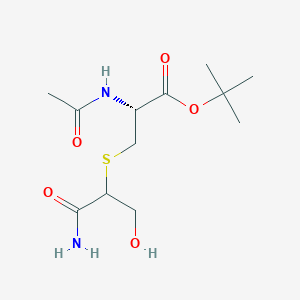

![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B13822987.png)
![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide](/img/structure/B13822997.png)
